Hydrogen-Bond Donor Capacity: Piperazin-2-one Confers HBD = 1, Absent in N-Methylpiperazine and Piperidine Analogs
4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one possesses exactly one hydrogen bond donor (HBD = 1), contributed by the amide NH of the piperazin-2-one ring, as computed by Cactvs 3.4.6.11 and reported in PubChem [1]. In contrast, the N-methylpiperazine analog (4-methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone has HBD = 0 because the piperazine N4 is methylated, and the piperidine-4-carboxamide analog 1-[2-(pyridin-2-yl)quinoline-4-carbonyl]piperidine-4-carboxamide has HBD = 2 due to its primary amide side chain . The presence of a single, strategically positioned HBD is a critical determinant in structure-based drug design, as it directly constrains the number and geometry of intermolecular hydrogen bonds available for target binding while preserving membrane permeability—a balance that cannot be replicated by compounds with either zero or two HBDs.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 1 (piperazin-2-one NH) |
| Comparator Or Baseline | Comparator 1: (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone – HBD = 0; Comparator 2: 1-[2-(pyridin-2-yl)quinoline-4-carbonyl]piperidine-4-carboxamide – HBD = 2 |
| Quantified Difference | ΔHBD = +1 vs Comparator 1; ΔHBD = –1 vs Comparator 2 |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
HBD count directly influences passive membrane permeability (Lipinski rule) and target hydrogen-bonding capacity; procurement of an analog with a different HBD count will produce a different ADME and pharmacodynamic profile.
- [1] PubChem. Compound Summary for CID 27744603: 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one. Computed Properties section. Accessed 2026-05-01. View Source
